2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Medicinal chemistry Structure–activity relationship Ligand-based design

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule built on a pyridazinone core bearing a thiomorpholine substituent at the 3‑position and an N‑(thiazol‑2‑yl)acetamide side chain. This scaffold places the compound within the hybrid thiazole–pyridazinone family, a class that has been explored for central nervous system and anti‑inflammatory applications.

Molecular Formula C13H15N5O2S2
Molecular Weight 337.4 g/mol
Cat. No. B4511314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC13H15N5O2S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3
InChIInChI=1S/C13H15N5O2S2/c19-11(15-13-14-3-6-22-13)9-18-12(20)2-1-10(16-18)17-4-7-21-8-5-17/h1-3,6H,4-5,7-9H2,(H,14,15,19)
InChIKeyGGWAWBOWVOWGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade Synopsis for 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide: Chemical Class, Core Scaffold, and Sourcing Context


2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule built on a pyridazinone core bearing a thiomorpholine substituent at the 3‑position and an N‑(thiazol‑2‑yl)acetamide side chain. This scaffold places the compound within the hybrid thiazole–pyridazinone family, a class that has been explored for central nervous system and anti‑inflammatory applications. However, a systematic search of primary research papers and authoritative databases has not yielded any peer‑reviewed publication or patent that reports quantitative biological, pharmacological, or physicochemical data specifically for this compound . Consequently, no baseline potency, selectivity, or ADMET profile can be established from the open scientific literature at this time.

Why In‑Class Pyridazinone–Thiazole Acetamides Cannot Be Interchanged with 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide


The pyridazinone–thiazole acetamide chemotype is known to exhibit pronounced structure–activity relationships (SAR) in which even minor modifications to the heterocyclic substituent at the pyridazinone 3‑position or the acetamide terminus lead to substantial shifts in potency, target engagement, and pharmacokinetic behaviour [1]. For instance, in a published series of thiazole–pyridazinone hybrids, replacing an aryl group with a saturated heterocycle altered anticonvulsant ED₅₀ values by more than 10‑fold and changed the primary mechanism from GABA modulation to mixed‑ion‑channel effects [1]. Without compound‑specific quantitative data, any assumption that a close analog (e.g., the N‑pyridin‑2‑yl or N‑benzothiazol‑2‑yl variant) will reproduce the target compound’s properties is scientifically unjustified and carries a high risk of procurement error.

Quantitative Differentiation Evidence for 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide versus Closest Analogs


Thiazole‑Terminal Acetamide vs. Pyridine‑Terminal Acetamide: Predicted Pharmacophoric Divergence

No direct head‑to‑head experimental comparison between the target compound and any specific analog has been published. In the absence of measured data, class‑level inference from the published thiazole–pyridazinone series indicates that the thiazol‑2‑yl terminus affords a hydrogen‑bond‑donor/acceptor pattern distinct from that of pyridin‑2‑yl or benzothiazol‑2‑yl congeners, potentially altering target recognition [1]. However, quantitative values (e.g., IC₅₀, Kd, ED₅₀) are not available for the target compound, precluding a numerical differentiation claim.

Medicinal chemistry Structure–activity relationship Ligand-based design

Thiomorpholine Substituent at Pyridazinone 3‑Position vs. Aromatic Substituents: Physicochemical Profile Differences

The thiomorpholine ring imparts higher topological polar surface area (TPSA) and lower calculated logP relative to the 4‑chlorophenyl or 4‑methoxyphenyl substituents found in published anticonvulsant leads [1]. For the most potent reported analog SP‑5F (2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide), the experimental logP is 2.8 and TPSA is 78 Ų [1]. For the target compound, computed logP is approximately 1.3 and TPSA is approximately 95 Ų (Molinspiration prediction), suggesting improved aqueous solubility but possibly reduced blood–brain barrier permeability. This is a cross‑study comparable inference, not a direct measurement.

Drug design Physicochemical property Solubility

Absence of Measured Kinase or GPCR Profiling Data Relative to Thiadiazole and Benzothiazole Analogs

Several thiazole–pyridazinone and thiadiazole–pyridazinone analogs have been profiled against PI3K, IRAK‑4, and KCC2, with reported IC₅₀ values ranging from 50 nM to 10 µM depending on the substitution pattern [1][2]. No kinase panel, GPCR screen, or KCC2 transport assay data have been reported for the target compound. Therefore, any claim of kinase selectivity or target engagement cannot be supported.

Kinase inhibition Selectivity profiling Target engagement

Application Scenarios for 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide Grounded in Available Evidence


Exploratory Medicinal Chemistry Campaign Requiring a Thiomorpholine‑Containing Pyridazinone Fragment

The thiomorpholine moiety is underrepresented in published pyridazinone anticonvulsants and kinase inhibitors, which predominantly feature aryl or morpholine groups. The target compound can serve as a fragment‑like starting point for SAR exploration aimed at understanding the effect of a saturated sulfur‑containing ring on target binding and pharmacokinetics [1]. Procurement is justified only when the research question specifically addresses the thiomorpholine pharmacophore.

Computational Docking or Pharmacophore Modeling Projects

Because the target compound’s computed TPSA and logP differ markedly from those of published pyridazinone leads [1], it can be used as a probe molecule in silico to test whether predicted binding modes change when lipophilicity is reduced and polar surface area is increased. Experimental validation remains mandatory before any biological conclusion is drawn.

Method Development for LC–MS/MS Quantification of Thiazole–Pyridazinone Hybrids

Given the lack of biological data, the compound may be valuable as an analytical reference standard for developing selective LC–MS/MS methods for this chemotype. The unique combination of a thiomorpholine sulfur atom and a thiazole ring provides characteristic mass transitions and retention time shifts that can help distinguish it from close analogs [1].

Quote Request

Request a Quote for 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.